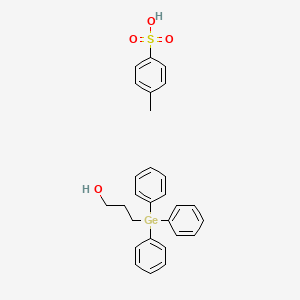
4-Methylbenzene-1-sulfonic acid--3-(triphenylgermyl)propan-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzene-1-sulfonic acid–3-(triphenylgermyl)propan-1-ol (1/1) is a chemical compound that combines the properties of 4-methylbenzene-1-sulfonic acid and 3-(triphenylgermyl)propan-1-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzene-1-sulfonic acid–3-(triphenylgermyl)propan-1-ol typically involves the reaction of 4-methylbenzene-1-sulfonic acid with 3-(triphenylgermyl)propan-1-ol under specific conditions. The reaction may require the use of catalysts and controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and minimize costs. Additionally, purification steps would be necessary to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzene-1-sulfonic acid–3-(triphenylgermyl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or other reduced forms of the compound .
Scientific Research Applications
4-Methylbenzene-1-sulfonic acid–3-(triphenylgermyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-methylbenzene-1-sulfonic acid–3-(triphenylgermyl)propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1-sulfonic acid: A related compound with similar sulfonic acid functionality.
3-(Triphenylgermyl)propan-1-ol: Shares the triphenylgermyl group with the compound of interest.
Uniqueness
4-Methylbenzene-1-sulfonic acid–3-(triphenylgermyl)propan-1-ol is unique due to the combination of sulfonic acid and triphenylgermyl functionalities, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
827032-62-2 |
|---|---|
Molecular Formula |
C28H30GeO4S |
Molecular Weight |
535.2 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;3-triphenylgermylpropan-1-ol |
InChI |
InChI=1S/C21H22GeO.C7H8O3S/c23-18-10-17-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,11-16,23H,10,17-18H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
CQBIJHIIOWPRTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)[Ge](CCCO)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


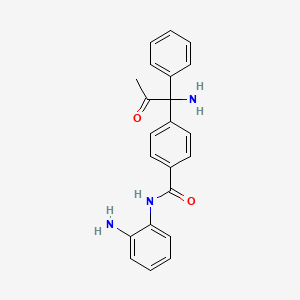
![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol](/img/structure/B12543063.png)

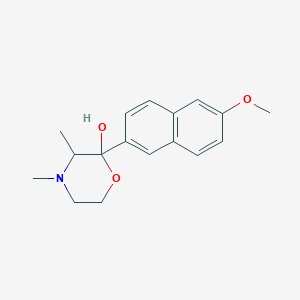

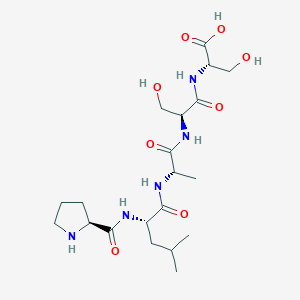
![3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12543109.png)


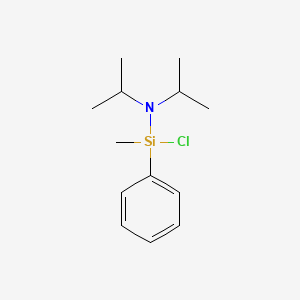
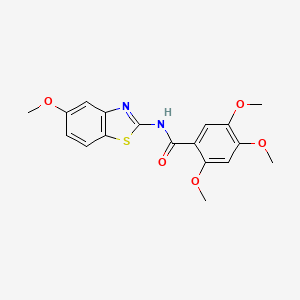
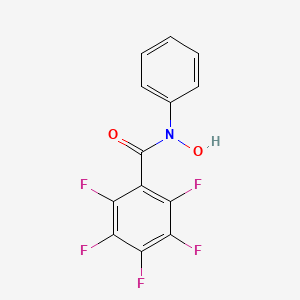
![4-[Methyl(propan-2-yl)amino]benzonitrile](/img/structure/B12543146.png)
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B12543152.png)
